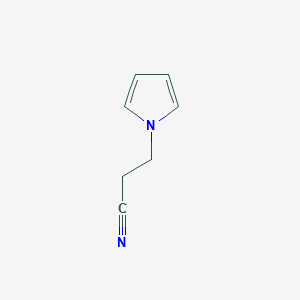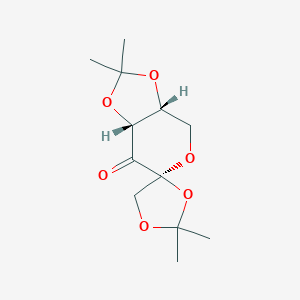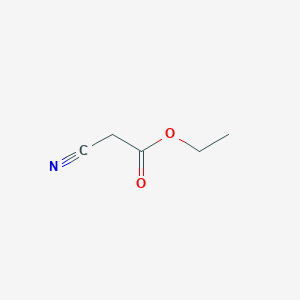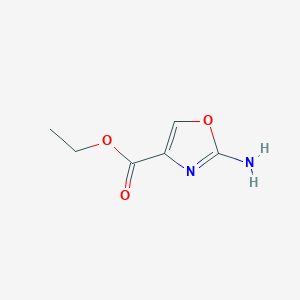
Rimeporide Hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Although specific details on the synthesis of Rimeporide Hydrochloride are not directly available, the synthesis of related compounds often involves complex organic chemistry techniques, including macrocyclic condensation reactions, fragment coupling reactions, and various forms of chemical modifications to achieve the desired compound. These processes are meticulously designed to introduce specific functional groups into the compound, enabling its biological activity.
Molecular Structure Analysis
The molecular structure of Rimeporide Hydrochloride, like many pharmaceutical compounds, is designed to interact specifically with biological targets. Its structure allows for the inhibition of the sodium and calcium movement in muscle cells. While the exact molecular structure details are not provided, similar compounds often feature complex ring structures and specific functional groups that facilitate their biological activity.
Chemical Reactions and Properties
Rimeporide Hydrochloride's chemical properties enable its interaction with biological systems, particularly in inhibiting sodium and calcium movement in muscle cells. Its effectiveness in preventing muscle damage and its cardioprotective effects are linked to its chemical structure, allowing it to interact with cellular mechanisms involved in muscle damage and heart disease.
Physical Properties Analysis
The physical properties of Rimeporide Hydrochloride, such as solubility, melting point, and stability, are crucial for its application in research and potential therapeutic use. These properties determine how the compound can be handled, formulated, and administered in experimental or clinical settings.
Chemical Properties Analysis
Rimeporide Hydrochloride's chemical properties, including reactivity, stability, and interactions with biological molecules, underpin its biological effects. Its ability to inhibit sodium and calcium movement in muscle cells is a direct consequence of its chemical interactions at the molecular level, influencing its therapeutic potential in muscle and heart-related conditions.
For detailed scientific research and further reading on Rimeporide Hydrochloride and related topics, please refer to the following sources:
- (Thomé et al., 2017)
- (Hou et al., 2007)
- (Ghaleh et al., 2020)
Applications De Recherche Scientifique
A 2020 study by Ghaleh et al. demonstrated that chronic administration of rimeporide protects left ventricular function in golden retriever muscular dystrophy dogs. This finding suggests potential benefits for patients with Duchenne muscular dystrophy, a condition characterized by progressive muscle degeneration and weakness (Ghaleh et al., 2020).
Another study conducted by Thomé et al. in 2017 indicated that rimeporide shows promise in preventing muscle damage and inflammation in Duchenne muscular dystrophy patients. The drug achieves this by inhibiting sodium and calcium movement in muscle cells, which is crucial in the pathology of DMD (Thomé et al., 2017).
Orientations Futures
Rimeporide has shown promise in preclinical data collected in various animal models including dystrophin-deficient (mdx) mice . It has demonstrated anti-fibrotic and anti-inflammatory properties and there is evidence that NHE-1 inhibitors could play a significant role in modifying Duchenne muscular dystrophy cardiac and skeletal pathologies . The first study with Rimeporide in Duchenne muscular dystrophy patients showed positive effect upon a 4-week treatment, supporting its therapeutic potential in patients with Duchenne muscular dystrophy, primarily as a cardioprotective treatment . This provides rationale for further efficacy studies .
Propriétés
IUPAC Name |
N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURUCFSGKCZIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rimeporide Hydrochloride | |
CAS RN |
187870-95-7 | |
| Record name | Benzamide, N-(aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187870-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)




![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)

![Tert-butyl-[[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane](/img/structure/B33232.png)




